5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
“5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid” is a chemical compound. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions of this compound could involve the carboxylic acid group, which is known to participate in various reactions including esterification and amide formation .Scientific Research Applications
Chemical Synthesis and Reactions
5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid has been studied for its role in various chemical reactions. For instance, it's involved in the coupling reactions under microwave irradiation, leading to the formation of thiazolidin-4-one derivatives (Al-Zaydi, 2010). Additionally, its utility in intermolecular cycloaddition reactions to create pyrrolo[1,2-c]thiazoles has been noted, showcasing its potential in synthesizing complex organic compounds (Cardoso et al., 2006).
Crystallography and Structural Studies
Structural and crystallographic studies of this compound and its derivatives have provided insights into their molecular configurations. Research has focused on determining their tautomeric forms and analyzing how these forms influence the compounds' properties and reactivity (Gzella et al., 2014).
Future Directions
Properties
IUPAC Name |
5,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2)8(10(14)15)13-9(16-11)7-4-3-5-12-6-7/h3-6,8-9,13H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBNIODPWJRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CN=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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